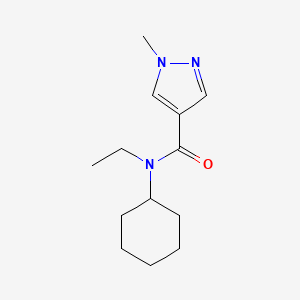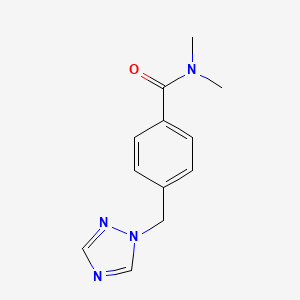
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone, also known as MPPE, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE belongs to the class of compounds known as pyrazoles and has been studied for its potential as an anticonvulsant, anxiolytic, and analgesic agent.
Mécanisme D'action
The exact mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound is believed to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the brain. By enhancing the activity of GABA, this compound may help to reduce neuronal excitability, which may contribute to its anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain. This compound has also been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that are involved in mood regulation. Additionally, this compound has been shown to decrease the levels of norepinephrine, which is a neurotransmitter that is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone in lab experiments is that it has been well-studied and its effects are relatively well-understood. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one limitation of using this compound in lab experiments is that its effects may vary depending on the species being studied. For example, this compound has been shown to have different effects in rats compared to mice. Another limitation of using this compound in lab experiments is that its effects may be influenced by a number of factors, such as the dose used and the timing of administration.
Orientations Futures
There are a number of future directions for research on 1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone. One area of research could focus on further elucidating the mechanism of action of this compound. Specifically, researchers could investigate the molecular targets of this compound and how it modulates their activity. Another area of research could focus on developing new derivatives of this compound that exhibit improved therapeutic properties. Additionally, researchers could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of this compound in human clinical trials to evaluate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis of this compound involves the reaction of 1-phenylpyrazole-4-carbaldehyde with 4-methyl-1,4-diazepan-1-amine in the presence of a reducing agent. The resulting product is then subjected to further reactions to yield the final product, this compound.
Applications De Recherche Scientifique
1-(4-Methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone has been studied for its potential therapeutic applications in various fields of medicine. In the field of neurology, this compound has been studied for its potential as an anticonvulsant agent. Studies have shown that this compound exhibits anticonvulsant activity in animal models of epilepsy. This compound has also been studied for its potential as an anxiolytic agent. Studies have shown that this compound exhibits anxiolytic activity in animal models of anxiety. This compound has also been studied for its potential as an analgesic agent. Studies have shown that this compound exhibits analgesic activity in animal models of pain.
Propriétés
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-19-8-5-9-20(11-10-19)17(22)12-15-13-18-21(14-15)16-6-3-2-4-7-16/h2-4,6-7,13-14H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFRDHPHNUEVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)

![6-cyclopropyl-N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507895.png)
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)


![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)


